4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide

Catalog No.
S11427529
CAS No.
M.F
C22H22N4O3S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin...

Product Name

4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide

IUPAC Name

4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C22H22N4O3S/c1-29-16-10-8-15(9-11-16)20-24-18-6-3-2-5-17(18)21(28)26(20)13-4-7-19(27)25-22-23-12-14-30-22/h2-3,5-6,8-12,14,20,24H,4,7,13H2,1H3,(H,23,25,27)

InChI Key

DCPJCEHDADCOCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NC4=NC=CS4

The compound 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide is an organic molecule characterized by its complex structure, which includes a quinazoline core and a thiazole moiety. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C17_{17}H18_{18}N4_{4}O2_{2}S, and it features multiple functional groups that contribute to its chemical reactivity and biological properties.

The chemical reactivity of this compound can be attributed to the presence of various functional groups, including:

  • Amide Group: This group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  • Quinazoline Ring: Quinazolines are known to participate in electrophilic substitution reactions due to their aromatic nature. They can also engage in nucleophilic reactions at the nitrogen atom.
  • Thiazole Moiety: The thiazole ring can participate in various reactions such as nucleophilic substitutions and cycloadditions.

Potential reactions include:

  • Hydrolysis of the amide bond.
  • Electrophilic aromatic substitution on the quinazoline ring.
  • Nucleophilic attack on the carbonyl carbon of the thiazole.

This compound has shown promising biological activities in preliminary studies. Key areas of interest include:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: The quinazoline derivatives are often explored for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes involved in disease pathways, although detailed mechanisms remain to be elucidated.

The synthesis of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves several key steps:

  • Formation of Quinazoline Derivative: This may involve cyclization reactions starting from appropriate aniline derivatives and carbonyl compounds.
  • Introduction of Thiazole Moiety: This can be achieved through condensation reactions between thiazole derivatives and the quinazoline product.
  • Amidation: The final step usually involves the reaction of a butanamide derivative with the synthesized quinazoline-thiazole intermediate.

These synthesis methods may vary based on specific reagents and conditions used, which can significantly influence yield and purity.

The applications of this compound span several fields:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development targeting infections or cancer.
  • Chemical Probes: It may be utilized as a probe in biochemical assays to study enzyme interactions and mechanisms.
  • Research Tool: The unique structural features make it suitable for studying structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways or bio

Several compounds share structural similarities with 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-AminoquinazolineContains a quinazoline coreAntimicrobialSimpler structure than target compound
Thiazole-containing derivativesIncludes thiazole ringAnticancerDifferent substituents affect activity
4-Methoxyphenyl derivativesSimilar phenolic groupVaries widelyModifications lead to diverse properties

Uniqueness

The uniqueness of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide lies in its combination of both quinazoline and thiazole moieties along with a butanamide side chain. This specific arrangement may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

422.14126175 g/mol

Monoisotopic Mass

422.14126175 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

Explore Compound Types